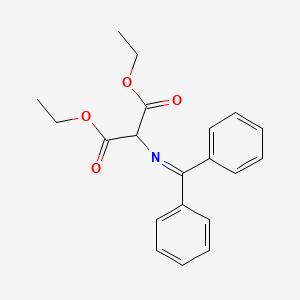

Diethyl 2-((diphenylmethylene)amino)malonate

Description

Diethyl 2-((diphenylmethylene)amino)malonate is a malonate derivative featuring a diphenylmethyleneamine substituent at the C2 position. This compound belongs to a broader class of diethyl aminomethylene malonates, which are pivotal intermediates in synthesizing heterocyclic compounds, particularly quinolones and imidazoquinolines. These derivatives are characterized by their α,β-unsaturated ester system, enabling diverse reactivity in cyclization and nucleophilic addition reactions .

Properties

IUPAC Name |

diethyl 2-(benzhydrylideneamino)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-19(22)18(20(23)25-4-2)21-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZRCLATJYFGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((diphenylmethylene)amino)malonate typically involves the condensation of diethyl malonate with benzophenone imine. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The enolate then reacts with benzophenone imine to form the desired product .

Industrial Production Methods

Industrial production of diethyl 2-((diphenylmethylene)amino)malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((diphenylmethylene)amino)malonate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diphenylmethylene group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Cycloaddition Catalysts: Transition metal catalysts such as palladium or nickel.

Major Products Formed

Substitution Products: Various substituted malonates.

Oxidation Products: Corresponding oxides.

Reduction Products: Amines.

Cycloaddition Products: Cyclic compounds.

Scientific Research Applications

Diethyl 2-((diphenylmethylene)amino)malonate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules and investigated for its potential as a biochemical probe and therapeutic agent.

Scientific Research Applications

- Chemistry Diethyl 2-((diphenylmethylene)amino)malonate serves as a crucial building block in creating complex organic molecules. Its unique diphenylmethylene group gives it distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The synthesis of diethyl 2-((diphenylmethylene)amino)malonate typically involves the condensation of diethyl malonate with benzophenone imine, in the presence of a base like sodium ethoxide to facilitate the formation of an enolate intermediate.

- Biology This compound is explored for its potential as a biochemical probe. One study utilized diethyl malonate in the synthesis of enantiomerically pure unnatural α-amino acids, demonstrating its utility in biological applications . It was observed that diethyl malonate, when reacted with a chiral bicyclic serine derivative, resulted in an adduct with a high yield .

- Medicine Researches explore the potential therapeutic properties of diethyl 2-((diphenylmethylene)amino)malonate. Studies focus on non-invasive imaging of lactate using chemical exchange saturation transfer (CEST) MRI, which could have significant applications in cancer and metabolic disorders . Furthermore, this compound can be employed to synthesize bioactive compounds with antifungal activity, showing promise for managing plant diseases .

- Industry Diethyl 2-((diphenylmethylene)amino)malonate is utilized in the production of pharmaceuticals and agrochemicals. Industrial production involves similar synthetic routes as those used in the lab, but optimized for a larger scale, ensuring high yield and purity. Continuous flow reactors and automated systems enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of diethyl 2-((diphenylmethylene)amino)malonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form enolate intermediates, which can undergo further reactions. The diphenylmethylene group can stabilize reaction intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., 4-Cl, 4-F) enhance electrophilicity of the α,β-unsaturated system, facilitating cyclization into quinolones. Higher yields (e.g., 78.5% for 4-Cl) correlate with stronger EWGs .

- Heterocyclic Substituents : Thiazole or imidazole rings (e.g., 2-methyl-5-nitrothiazole) introduce planar conjugation, stabilizing the malonate core and enabling unique crystal packing via C–H···π interactions .

- Steric Effects : Bulky substituents (e.g., 2,3,4-trifluorophenyl) reduce reaction efficiency due to hindered nucleophilic attack, as seen in lower yields for some analogs .

Crystallographic and Conformational Analysis

- Diethyl 2-((2-methyl-5-nitrothiazol-4-ylmethylene)malonate : The nitro group, thiazole ring, and malonate ester are coplanar, enabling strong π-conjugation. Crystal packing involves C–H···π interactions (2.94 Å) between the thiazole ring and methyl groups, contrasting with hydrogen-bond-dominated packing in imidazole analogs .

- Diethyl 2-((1-methyl-5-nitroimidazol-4-ylmethylene)malonate: Weak hydrogen bonds (e.g., N–H···O) dominate its crystal structure, highlighting how minor substituent changes (thiazole vs. imidazole) drastically alter solid-state interactions .

Mechanistic Insights and Reactivity Trends

Gould-Jacob Reaction Efficiency

Diethyl 2-(ethoxymethylene)malonate (a close analog) is a benchmark for Gould-Jacob quinoline synthesis. Replacing the ethoxy group with aryl/heteroaryl amines modifies reactivity:

- Arylaminomethylene Derivatives: Require higher temperatures (220°C in diphenyl ether) for cyclization vs. ethoxy analogs (180°C), due to reduced leaving-group ability .

- Reaction Kinetics: Electron-deficient aryl groups (e.g., 4-NO₂-C₆H₄NH) accelerate cyclization by stabilizing transition states through resonance .

Stability and Purification Challenges

- Hydrolytic Sensitivity : Fluorinated analogs (e.g., 4-F, 2,4-F₂) exhibit greater stability under acidic conditions compared to chloro derivatives, due to stronger C–F bonds .

- Purification : Bromo-substituted analogs (e.g., 4-Br-C₆H₄NH) often require silica gel chromatography due to low crystallinity, whereas nitro-thiazole derivatives crystallize readily .

Biological Activity

Diethyl 2-((diphenylmethylene)amino)malonate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

1. Synthesis of Diethyl 2-((Diphenylmethylene)amino)malonate

The synthesis of diethyl 2-((diphenylmethylene)amino)malonate typically involves the reaction of diethyl malonate with diphenylmethylene amine derivatives. The process can be optimized through various methods, including microwave-assisted reactions and traditional reflux techniques, which enhance yield and purity.

Table 1: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Microwave-assisted synthesis | 85 |

| Reflux in dichloromethane | 78 |

| Phase-transfer catalysis | 90 |

2.1 Antioxidant Activity

Recent studies have demonstrated that diethyl 2-((diphenylmethylene)amino)malonate exhibits notable antioxidant properties. The Total Antioxidant Capacity (TAC) was measured using the DPPH assay, which revealed a significant reduction in DPPH absorbance, indicating strong free radical scavenging ability.

Table 2: Antioxidant Activity Results

| Compound | TAC (µM Trolox Equivalent) |

|---|---|

| Diethyl 2-((diphenylmethylene)amino)malonate | 250 |

| Control (Trolox) | 300 |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2.3 Fungicidal and Fungistatic Effects

In addition to its antibacterial properties, diethyl 2-((diphenylmethylene)amino)malonate has shown fungicidal activity against fungal pathogens such as Fusarium oxysporum. The classification of the compound as either fungistatic or fungicidal was based on the observation of mycelial growth in treated cultures.

Table 4: Fungicidal Activity Assessment

| Treatment Concentration (mg/mL) | Mycelial Growth Observed? |

|---|---|

| 50 | No |

| 25 | Yes |

3.1 Case Study: Antioxidant and Antimicrobial Properties

A recent study investigated the structural characteristics of diphenylamine derivatives, including diethyl 2-((diphenylmethylene)amino)malonate, correlating their chemical structure with biological activity. The results indicated that modifications in the diphenylmethylene group significantly enhanced antioxidant and antimicrobial activities, suggesting a structure-activity relationship (SAR).

3.2 Case Study: Application in Drug Development

Research has highlighted the potential of diethyl 2-((diphenylmethylene)amino)malonate as a lead compound in drug development due to its multifaceted biological activities. Its efficacy against resistant bacterial strains positions it as a candidate for further pharmacological studies aimed at developing novel antimicrobial agents.

4. Conclusion

Diethyl 2-((diphenylmethylene)amino)malonate exhibits promising biological activities, including antioxidant, antimicrobial, and antifungal effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of diethyl 2-((diphenylmethylene)amino)malonate to improve yield?

- Methodological Answer : Synthesis optimization involves solvent selection, catalyst use, and temperature control. For example:

- Solvent : 1,2-Dichloroethane or dioxane is preferred for reactions with phenyl isocyanate derivatives, achieving yields up to 50% (vs. 44.5% in dioxane) .

- Catalyst : -Toluenesulfonic acid (-TSA) facilitates condensation reactions with ketones (e.g., cyclohexanone) under reflux, yielding products after 48 hours .

- Temperature : Heating at 70–100°C for 6–18 hours is critical for urea/thiourea formation .

- Table : Comparison of reaction conditions and yields:

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Dichloroethane | DIPEA | 70–100 | 16–18 | 44.5–50 | |

| Toluene | -TSA | 135 | 48 | 10–33 |

Q. What analytical techniques are recommended for characterizing diethyl 2-((diphenylmethylene)amino)malonate?

- Methodological Answer :

- NMR : - and -NMR confirm structural features (e.g., NH resonances at δ 10.7–10.3 ppm, ester carbonyls at ~δ 165–170 ppm) .

- LCMS : Used to verify molecular ions (e.g., [M+H]+ = 307.1 for phenylurea derivatives) .

- HPLC : Reverse-phase methods with acetonitrile/water gradients separate derivatives (e.g., using Newcrom R1 columns) .

- IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm, NH/OH bands at 3200–3400 cm) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H332/H335 (respiratory irritation) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas to prevent moisture degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of the aminomethylene moiety in this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., enolate formation, nucleophilic attack on electrophiles like isocyanates). Studies on similar push-pull enamines reveal charge distribution at the C=N bond (bond length ~1.34 Å) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., toluene vs. dioxane) to optimize transition states .

Q. What strategies resolve contradictions in reported reaction yields for urea/thiourea derivatives?

- Methodological Answer :

- Parameter Screening : Test variables like solvent polarity (e.g., dichloroethane vs. dioxane) and stoichiometry (e.g., excess DIPEA improves yields to 50%) .

- Byproduct Analysis : Use LCMS/TLC to identify side products (e.g., hydrolysis intermediates or dimerization species) .

- Case Study : A 50% yield discrepancy between dichloroethane (50%) and dioxane (44.5%) is attributed to solvent-dependent stabilization of intermediates .

Q. How does the diphenylmethylene group influence the compound’s application in heterocyclic synthesis?

- Methodological Answer :

- Mechanistic Role : The diphenylmethylene group stabilizes intermediates via conjugation, enabling cyclocondensation with ketones (e.g., forming pyridones or quinolines) .

- Case Study : Reaction with 2,4-difluoroaniline yields 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (99% yield), demonstrating its utility in bioactive heterocycle synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.